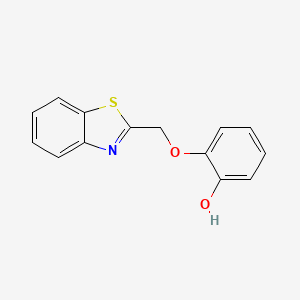

2-(1,3-Benzothiazol-2-ylmethoxy)phenol

描述

Structure

3D Structure

属性

分子式 |

C14H11NO2S |

|---|---|

分子量 |

257.31 g/mol |

IUPAC 名称 |

2-(1,3-benzothiazol-2-ylmethoxy)phenol |

InChI |

InChI=1S/C14H11NO2S/c16-11-6-2-3-7-12(11)17-9-14-15-10-5-1-4-8-13(10)18-14/h1-8,16H,9H2 |

InChI 键 |

RBWODSZEUGEGOO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)COC3=CC=CC=C3O |

规范 SMILES |

C1=CC=C2C(=C1)N=C(S2)COC3=CC=CC=C3O |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies

Conventional Synthetic Pathways for 2-(1,3-Benzothiazol-2-ylmethoxy)phenol

A plausible and conventional approach for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely proceed via the reaction of 2-(chloromethyl)-1,3-benzothiazole (B1580696) with a suitable catechol derivative.

The key starting material for this synthesis is 2-(chloromethyl)-1,3-benzothiazole. This intermediate can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol (B119425) with chloroacetyl chloride. nih.gov Another method is the chlorination of 2-hydroxymethylbenzothiazole using a reagent like triphenylphosphine (B44618) in carbon tetrachloride. chemicalbook.com

The other key reagent is catechol (1,2-dihydroxybenzene). To achieve selective mono-alkylation and form the desired product, one of the hydroxyl groups of catechol may need to be protected, or the reaction conditions carefully controlled. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

Table 1: Proposed Reagents and Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions |

| 1A | 2-Aminothiophenol, Chloroacetyl chloride | Acetic Acid | Acetic Acid | Microwave irradiation |

| 1B | 2-Hydroxymethylbenzothiazole | Triphenylphosphine, Carbon tetrachloride | Toluene | Reflux |

| 2 | 2-(Chloromethyl)-1,3-benzothiazole, Catechol | Potassium Carbonate (K₂CO₃) | Dry Acetone (B3395972) | Reflux |

The reaction of 2-(chloromethyl)-1,3-benzothiazole with a phenol (B47542) in the presence of potassium carbonate in dry acetone is a documented method for preparing similar benzothiazole (B30560) ethers. mdpi.com

Optimizing the yield and purity of this compound would involve several considerations. In the synthesis of the 2-(chloromethyl)-1,3-benzothiazole intermediate, microwave-assisted synthesis has been shown to be efficient, offering high yields in a short reaction time. nih.gov

For the final etherification step, the choice of base and solvent is crucial. While potassium carbonate in acetone is a common choice, other base-solvent combinations could be explored to improve the reaction rate and minimize side products. The stoichiometry of the reactants would also need to be optimized to favor mono-alkylation of catechol and prevent the formation of bis-alkylation products. Purification of the final product would likely be achieved through column chromatography. chemicalbook.com

Table 2: Factors for Optimization in the Synthesis of this compound

| Parameter | Considerations | Potential Impact |

| Base | Strength and solubility of the base (e.g., K₂CO₃, NaH) | Affects the rate of phenoxide formation and reaction kinetics. |

| Solvent | Polarity and boiling point of the solvent (e.g., Acetone, DMF) | Influences the solubility of reactants and the reaction temperature. |

| Temperature | Reaction temperature | Can affect reaction rate and selectivity. Higher temperatures may lead to side reactions. |

| Reactant Ratio | Molar ratio of 2-(chloromethyl)-1,3-benzothiazole to catechol | Crucial for controlling mono- versus di-alkylation of catechol. |

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. mdpi.com For the synthesis of benzothiazoles, several green chemistry approaches have been reported. These include the use of water as a solvent, catalyst-free reactions, and the use of ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption. nih.govanalis.com.my

For the Williamson ether synthesis step, green alternatives to traditional volatile organic solvents are being explored. The use of surfactants in aqueous media can facilitate the reaction between water-insoluble reactants. researchgate.net Another approach is the use of phase-transfer catalysts, which can improve the efficiency of reactions involving an aqueous phase and an organic phase. francis-press.com

Visible-light-mediated synthesis is another emerging green technology that has been applied to the synthesis of benzothiazoles, often proceeding under mild, room temperature conditions. organic-chemistry.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the title compound can be achieved by modifying either the phenol or the benzothiazole moiety.

A variety of substituted catechols can be used in the Williamson ether synthesis to generate analogues with different functional groups on the phenolic ring. This allows for the introduction of electron-donating or electron-withdrawing groups, which can modulate the electronic properties and biological activity of the final compound. For instance, using a substituted phenol in the reaction with 2-(chloromethyl)-1,3-benzothiazole would yield a range of derivatives. mdpi.com

Furthermore, the benzothiazole ring itself can undergo further reactions. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the benzene (B151609) ring of the benzothiazole core, although the reactivity would be influenced by the existing substituents.

Introduction of Bridging Linkers and Heterocyclic Moieties

The derivatization of this compound can be achieved by introducing various bridging linkers and additional heterocyclic systems, expanding its structural diversity and potential applications.

One common strategy involves the use of bifunctional reagents that can react with the phenolic hydroxyl group. For instance, further reaction of the remaining hydroxyl group on the phenol ring with another molecule of 2-chloromethyl-1,3-benzothiazole can lead to the formation of a bis-benzothiazole ether, effectively creating a larger, bridged molecular architecture.

The introduction of other heterocyclic moieties can be accomplished through multi-step synthetic pathways. For example, the phenolic hydroxyl group can be used as a handle for further chemical transformations. A notable approach involves the synthesis of more complex benzothiazole derivatives that incorporate other heterocyclic rings like piperazine (B1678402). In a multi-step synthesis, 4-(chloromethyl)benzoyl chloride can be reacted with a 2-aminobenzothiazole (B30445) derivative to form an amide linkage. The resulting chloromethyl group can then be used to alkylate a piperazine derivative, thereby introducing this heterocyclic moiety into the final structure. nih.gov While this example illustrates the general principle, adapting this to the this compound scaffold would involve similar strategic functionalization.

Another versatile method for introducing heterocyclic systems is through the reaction of 2-cyanomethyl-1,3-benzothiazole with various reagents. This starting material can be converted into a thioamide, which can then undergo cyclization with α-halogenated ketones to form thiazole (B1198619) derivatives. Alternatively, reaction with hydrazine (B178648) hydrate (B1144303) can yield aminopyrazole derivatives. researchgate.net These methods highlight the potential for creating a diverse library of compounds where different heterocyclic rings are linked to the benzothiazole core.

Analytical Characterization Techniques for Synthesized Compounds

The structural elucidation and purity assessment of newly synthesized compounds, including this compound and its derivatives, rely on a combination of modern analytical techniques.

Spectroscopic Analysis (IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in the synthesized molecules. For derivatives of this compound, characteristic absorption bands would be expected for the C-O-C ether linkage, the O-H stretch of the phenol, C=N and C-S vibrations of the benzothiazole ring, and aromatic C-H and C=C stretching vibrations. For example, in related benzothiazole derivatives, the C=N stretching vibration is typically observed in the region of 1600-1680 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR spectra would show characteristic signals for the aromatic protons on both the benzothiazole and phenol rings, as well as a singlet for the methylene (B1212753) (-CH₂-) protons of the methoxy (B1213986) bridge. The chemical shifts and splitting patterns of the aromatic protons are diagnostic of the substitution pattern on the rings. For instance, in related N-(benzothiazol-2-yl)benzamide derivatives, aromatic protons typically resonate in the range of δ 7.36–8.10 ppm. nih.gov

¹³C NMR spectra are used to confirm the number and types of carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the methylene carbon of the ether linkage, and the carbons of the benzothiazole ring system. In similar structures, carbonyl carbons have been observed around δ 165.98–166.59 ppm, while aromatic carbons appear in the δ 102.78–166.59 ppm range. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.

| Compound Type | IR (cm⁻¹) Key Absorptions | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | Mass Spec (m/z) |

|---|---|---|---|---|

| N-(Benzothiazol-2-yl)benzamide derivative nih.gov | 1660-1681 (C=O) | 7.36-8.10 (aromatic-H) | 165.98-166.59 (C=O), 102.78-166.59 (aromatic-C) | Consistent with calculated molecular weight |

| 2-(Thiazol-2-yl)benzothiazole derivative researchgate.net | ~1610 (C=N) | ~7.20-8.50 (aromatic-H) | ~115-170 (aromatic-C) | Consistent with calculated molecular weight |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound. For instance, for novel synthesized heterocyclic compounds derived from benzothiazole, elemental analysis is a standard characterization method reported in the literature. bohrium.com

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivative | C₉H₇ClN₂OS | C: 47.69 | C: 47.50 | bohrium.com |

| H: 3.11 | H: 3.08 | |||

| N: 12.36 | N: 12.30 | |||

| S: 14.15 | S: 14.10 |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compounds. By employing a suitable stationary phase (e.g., a C18 reverse-phase column) and a mobile phase, the components of a mixture can be separated based on their differential partitioning between the two phases. A pure compound will ideally show a single sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

For benzothiazole derivatives, reverse-phase HPLC is a common method for purity analysis. For example, a method for the simultaneous determination of 2-mercaptobenzothiazole (B37678) and its disulfide derivative utilized a Microbondapak C18 column with a mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile, and a buffer, with UV detection at 240 nm. researchgate.net Such methods can be adapted to assess the purity of this compound and its derivatives, ensuring the homogeneity of the synthesized material.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Microbondapak C18 (10 µm) | researchgate.net |

| Mobile Phase | THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 240 nm |

Structural and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 2-(1,3-Benzothiazol-2-ylmethoxy)phenol and its Derivatives

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported, analysis of its derivatives, such as 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol and 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, offers a comprehensive understanding of the inherent structural features.

Molecular Conformation and Dihedral Angles

For 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol, the dihedral angle between the two benzene (B151609) rings is a mere 2.81 (9)°. nih.gov This small angle underscores the near co-planar arrangement of the two ring systems. In contrast, the derivative 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol exhibits a significantly different conformation. In this molecule, the phenol (B47542) group is oriented almost perpendicularly to the benzothiazolylaniline group, with an interplanar angle of 88.36 (2)°. nih.gov This perpendicular arrangement suggests a disruption of conjugation between the phenol and the rest of the molecule. The benzothiazolyl and the attached aniline (B41778) systems, however, are nearly co-planar. nih.gov

Dihedral Angles of this compound Derivatives

| Derivative Name | Dihedral Angle (°) | Reference |

|---|---|---|

| 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol | 2.81 (9) | nih.gov |

| 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol | 88.36 (2) | nih.gov |

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds play a crucial role in stabilizing the conformation of a molecule. In derivatives of this compound that feature a hydroxyl group on the phenol ring and a nitrogen atom in the linker or the benzothiazole (B30560) ring, the formation of an intramolecular O—H⋯N hydrogen bond is a common and significant feature.

In the crystal structure of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol, a distinct intramolecular O—H⋯N hydrogen bond is observed. nih.gov This interaction contributes to the planarity of the molecule by locking the relative orientation of the phenol and benzothiazole moieties. Similarly, computational studies on the related compound 2-benzothiazol-2-yl-phenol have explored the nature of this intramolecular hydrogen bond, suggesting it has characteristics of a covalent interaction. nih.govdocumentsdelivered.com This type of resonance-assisted hydrogen bond (RAHB) is known to be particularly strong and influential on the electronic properties of the molecule. nih.gov The presence of such a bond can significantly impact the excited-state dynamics of the phenol chromophore. rsc.org

Intramolecular Hydrogen Bond Geometry in 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| O-H···N | 0.82 | 1.89 | 2.618(2) | 148 | nih.gov |

Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is governed by a variety of non-covalent interactions, leading to the formation of a supramolecular assembly. These interactions, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline material.

Intermolecular Hydrogen Bonding (C-H⋯O, C-H⋯N)

In the crystal structure of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol, intermolecular C—H⋯O and C—H⋯N hydrogen bonds are present, linking adjacent molecules. nih.gov These interactions, while weaker than the classical O—H⋯N hydrogen bonds, are effective in stabilizing the crystal structure. For instance, in the crystal packing of 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, C—H⋯O contacts are observed, connecting the molecules into centrosymmetric dimers. nih.gov

π-π Stacking Interactions

Aromatic rings in adjacent molecules can interact through π-π stacking, which is a significant force in the organization of crystal structures of planar molecules. In derivatives of this compound, the benzothiazole and phenol rings provide ample opportunity for such interactions. The shortest intercentroid distance between two aromatic systems in 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol was measured at 4.6019 (10) Å and occurs between the phenyl unit of the benzothiazole moiety and the central C6 aromatic ring. nih.gov

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While no specific examples of halogen bonding have been reported for this compound itself, the benzothiazole scaffold is known to participate in such interactions. For instance, the synthesis of 2-substituted benzothiazoles can be catalyzed by tetrabromomethane, which acts as a halogen bond donor, activating a thioamide through a halogen bond between the sulfur atom of the thioamide and a bromine atom of the catalyst. This demonstrates the capability of the benzothiazole system to engage in halogen bonding, a feature that could be exploited in the crystal engineering of its derivatives.

Biological Activities and Mechanistic Insights in Vitro Studies

In Vitro Antimicrobial Efficacy

The benzothiazole (B30560) scaffold is a core component of many compounds investigated for their antimicrobial properties. Although data specifically for 2-(1,3-Benzothiazol-2-ylmethoxy)phenol is scarce, studies on related derivatives highlight the potential of this chemical family against various microbial strains.

Antibacterial Activity Against Bacterial Strains (e.g., E. coli, S. aureus)

Research into various benzothiazole derivatives has demonstrated a spectrum of antibacterial activity. For instance, certain 2-aryl-3-(6-trifluoromethoxy) benzothiazole derivatives have shown notable activity against both Gram-positive (Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Similarly, hybrids of 2- or 4-hydroxyphenyl benzothiazole with other moieties have been evaluated for their antibacterial potential. nih.gov Studies on 2,5-disubstituted furane benzothiazole derivatives also indicate that compounds in this class can be more active than their benzimidazole (B57391) counterparts. nih.gov

The general class of phenolic compounds, to which the phenol (B47542) moiety of the title compound belongs, is also known for its antibacterial action, often attributed to mechanisms like damage to the bacterial cell wall and membrane. escholarship.org

Antifungal Activity Against Fungal Strains (e.g., C. albicans, A. niger)

The antifungal potential of benzothiazole derivatives has been explored against several fungal pathogens. Studies have shown that some 2-substituted derivatives of condensed pyrimido-pyrazolo-pyrimido-benzothiazoles exhibit good activity against Aspergillus niger and Penicillium sp. derpharmachemica.com The fusion of the benzothiazole moiety with other heterocyclic rings appears to be a promising strategy for developing compounds with a broad spectrum of antifungal activity. derpharmachemica.com

In a study evaluating 13 different benzoxazole (B165842) and benzothiazole derivatives, one compound demonstrated strong action against Candida krusei and notable activity against Candida albicans and Candida tropicalis. scilit.com The mechanism for its effect on C. albicans was suggested to involve the plasma membrane. scilit.com Further research on other benzothiazole derivatives has identified compounds with significant activity against various Candida species, with some showing more potency than the standard antifungal drug fluconazole. researchgate.net

Evaluation of Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy. For various benzothiazole derivatives, MIC values have been established against a range of microbial strains. For example, certain thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole showed MIC values between 0.10 and 0.25 mg/ml against L. monocytogenes, P. aeruginosa, E. coli, and S. aureus. nih.gov

In antifungal assessments, some benzothiazole derivatives have demonstrated potent activity with low MIC values. One derivative was found to be the most potent against Candida krusei with a MIC50 value of 1.95 µg/mL. researchgate.net Another study on 2,5-disubstituted furane benzothiazole derivatives reported MIC values as low as 1.6 μM against Saccharomyces cerevisiae. nih.gov A separate study on 13 benzoxazole and benzothiazole derivatives found one compound to have a MIC of 15.6 µg/mL against C. krusei and 62.5 µg/mL against C. albicans. scilit.com

Interactive Table: MIC of Selected Benzothiazole Derivatives Against Various Microorganisms

| Compound Class/Derivative | Microorganism | MIC Value | Reference |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a) | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10–0.25 mg/ml | nih.gov |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11b) | S. aureus, L. monocytogenes | 0.15 mg/ml | nih.gov |

| 2,5-disubstituted furane benzothiazole (107b) | S. cerevisiae | 1.6 μM | nih.gov |

| 2,5-disubstituted furane benzothiazole (107d) | S. cerevisiae | 3.13 μM | nih.gov |

| Benzothiazole derivative (4d) | Candida krusei | 1.95 µg/mL (MIC50) | researchgate.net |

| Benzothiazole derivative (Compound 1) | Candida krusei | 15.6 µg/mL | scilit.com |

| Benzothiazole derivative (Compound 1) | Candida albicans | 62.5 µg/mL | scilit.com |

In Vitro Anticancer and Cytotoxic Potentials

The cytotoxic effects of benzothiazole derivatives against various cancer cell lines have been a significant area of research, revealing their potential as anticancer agents.

Growth Inhibition in Various Cancer Cell Lines (e.g., MCF-7, HepG2)

While no specific data exists for this compound, related benzothiazole compounds have shown promising cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

A study on a series of N-(1,3-benzothiazol-2-yl)benzamide derivatives showed that most of them had a prominent inhibitory effect on the growth of both HepG2 and MCF-7 cells. nih.gov Similarly, newly synthesized diaryl benzo[d]imidazo[2,1-b]thiazole derivatives demonstrated good inhibitory effects on the MCF-7 cell line, with some compounds showing higher cytotoxicity than the reference drug tamoxifen. nih.gov

Furthermore, research on 2-substituted benzothiazole derivatives has highlighted their antiproliferative and cytotoxic properties against HepG2 cells, with reported IC50 values of 38.54 μM and 29.63 μM after 48 hours of exposure for two different compounds. nih.gov Another study on benzothiazole-based Hsp90 C-terminal-domain inhibitors identified several compounds with low-micromolar IC50 values against MCF-7 cells. nih.gov

Interactive Table: Cytotoxic Activity of Selected Benzothiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-substituted benzothiazole derivative A | HepG2 | IC50 (48h) | 38.54 μM | nih.gov |

| 2-substituted benzothiazole derivative B | HepG2 | IC50 (48h) | 29.63 μM | nih.gov |

| Benzothiazole-based Hsp90 inhibitor (5g) | MCF-7 | IC50 | 2.8 μM | nih.gov |

| Benzothiazole-based Hsp90 inhibitor (9i) | MCF-7 | IC50 | 3.9 μM | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole (6i) | MCF-7 | % Inhibition | 81% | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole (6j) | MCF-7 | % Inhibition | 73% | nih.gov |

Structure-Activity Relationship (SAR) Related to Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of benzothiazole derivatives. Research has shown that specific structural modifications can significantly influence cytotoxicity.

For a series of benzothiazole-phenyl analogs, SAR studies indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by target enzymes. nih.gov In another study on benzothiazole derivatives, it was found that the presence of an electron-donating methoxy (B1213986) group, whether in the para or meta position, tended to decrease the cytotoxic activity. mdpi.com

Group-based quantitative structure and activity relationship (GQSAR) analysis performed on a set of 41 benzothiazole derivatives revealed that the presence of hydrophobic groups at a specific position (R1) could potentiate anticancer activity. chula.ac.th For a series of benzothiazole-based Hsp90 inhibitors, the development of SAR models helped in identifying key structural motifs, such as the 2,6-disubstitution pattern on the benzothiazole core, that are important for their antiproliferative activities against MCF-7 cells. nih.gov These studies collectively suggest that the electronic and steric properties of substituents on the benzothiazole and associated phenyl rings are critical determinants of their cytotoxic efficacy.

In Vitro Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives has been a subject of significant investigation. Studies have shown that these compounds can modulate key inflammatory pathways. For instance, certain 2-substituted benzothiazole derivatives have been observed to exert anti-inflammatory effects by targeting the nuclear factor kappa B (NF-κB) pathway. nih.gov The inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The suppression of these enzymes, which are crucial in the inflammatory cascade, underscores the potential of benzothiazole scaffolds as anti-inflammatory agents. Research on benzothiazole compounds has highlighted their ability to suppress the proliferation of cancer cells through their antiproliferative and anti-inflammatory attributes. nih.gov

Other Investigated In Vitro Biological Activities

Beyond anti-inflammatory effects, the benzothiazole core structure is associated with a wide array of other biological activities demonstrated in laboratory settings.

The benzothiazole nucleus is a prominent scaffold in the development of novel anticonvulsant agents. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to suppress seizures in various preclinical models. For example, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thiones demonstrated notable anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The compound 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thiones, in particular, was identified as a highly potent candidate. nih.gov Similarly, other modifications of the benzothiazole structure, such as the synthesis of 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles, have yielded compounds with significant protection against seizures. nih.gov Molecular modeling studies suggest that the structural similarity of some of these compounds to established antiepileptic drugs like phenobarbital (B1680315) may contribute to their mechanism of action. nih.gov

| Compound Series | Test Model | Most Potent Compound Example | Observed Activity | Reference |

|---|---|---|---|---|

| 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thiones | MES & scPTZ | Compound 4j (6-dimethylamino substituted) | ED₅₀ (MES, 0.5h): 9.85 mg/kg; ED₅₀ (scPTZ, 0.5h): 12 mg/kg | nih.gov |

| 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles | MES & scPTZ | Compounds 6f, 6h, 6j, 6l | Showed protection at 30 mg/kg over 4 hours | nih.gov |

| 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones | Isoniazid-induced seizures | Compound 2a (thiazole analogue) | ED₅₀ (mice, i.p.): 24.3 mg/kg | nih.gov |

The antioxidant capacity of benzothiazole derivatives has been evaluated using standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Ion Reducing Antioxidant Potential (FRAP) assays. researchgate.netderpharmachemica.com The ability of these compounds to donate a hydrogen atom or an electron allows them to neutralize stable free radicals. derpharmachemica.comums.ac.id Studies on various 2-aryl benzothiazole derivatives have confirmed their radical scavenging potential. derpharmachemica.com However, research comparing benzothiazoles to their benzimidazole isosteres suggests that the substitution of the benzimidazole nucleus with a benzothiazole ring can sometimes lead to a reduction in antioxidant activity. researchgate.net The antioxidant activity is influenced by the specific substitutions on the benzothiazole core. nih.gov The evaluation of antioxidant properties is often linked with other activities, such as the inhibition of enzymes like xanthine (B1682287) oxidase that produce reactive oxygen species. nih.gov

| Assay | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. | Decrease in absorbance at ~517-520 nm, often expressed as IC₅₀ value. | researchgate.netnih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants. | Formation of a blue-colored complex measured by absorbance at ~593 nm. | e3s-conferences.orgopenagrar.de |

The ability of benzothiazole derivatives to inhibit specific enzymes is a key aspect of their biological profile.

DNA Synthesis: While direct studies on this compound and DNA synthesis inhibition are limited, related heterocyclic compounds like benzimidazoles and benzoxazoles have been identified as inhibitors of eukaryotic DNA topoisomerase I and II. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can halt cell proliferation. Given the structural similarities, this presents a potential area for future investigation of benzothiazole analogues.

DPP-IV: Information regarding the specific inhibition of Dipeptidyl peptidase-IV (DPP-IV) by this compound is not readily available in the reviewed literature.

Xanthine Oxidase (XO): Several studies have explored the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.org The inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. mdpi.com Analogues such as 2-amino-4H-1,3-benzothiazine-4-one have demonstrated inhibitory effects on xanthine oxidase. nih.gov The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the specific structure of the compound. nih.govmdpi.com Phenolic compounds, in general, are known to possess XO inhibitory activity, which is often related to their antioxidant properties. nih.govfrontiersin.org

The potential for benzothiazole derivatives in managing diabetes has been explored, particularly through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). ed.ac.uknih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is considered a target for treating metabolic syndrome and type 2 diabetes. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed a significant ability to lower plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model, with 11β-HSD1 inhibition identified as a plausible mechanism of action. ed.ac.uk

The benzothiazole scaffold has proven to be a versatile template for designing agents against infectious diseases.

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nanobioletters.com Benzothiazole derivatives have shown significant promise in this area. dergipark.org.tr For example, 2-amino benzothiazoles have been identified with bactericidal activity against M. tuberculosis. nih.govresearchgate.net Further chemical modifications, such as the incorporation of an azetidinone ring or a thiazolidinedione moiety, have led to novel compounds with good antitubercular activity in vitro. nanobioletters.comdergipark.org.tr

Antimalarial Activity: Malaria remains a major global health issue, and drug resistance is a persistent challenge. nih.gov Benzothiazole derivatives have been reported to possess a wide range of antimalarial activities. nih.gov Studies have demonstrated the efficacy of 2-substituted benzothiazoles against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov The mechanism of action can involve targeting different life stages of the parasite. researchgate.netnih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole ring system is critical for determining the antimalarial potency. nih.gov

| Compound Name/Class |

|---|

| This compound |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- nih.govresearchgate.net-oxazinane-2-thiones |

| 2-[4-methoxy-3-(5-substituted phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethoxy)-phenyl]-benzothiazoles |

| 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones |

| 2-aryl benzothiazole derivatives |

| 2-amino-4H-1,3-benzothiazine-4-one |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides |

| 2-amino benzothiazoles |

| benzothiazole-containing azetidinone derivatives |

| 2-substituted benzothiazoles |

| Phenobarbital |

| Cortisone |

| Cortisol |

Antileishmanial and Anti-HIV Activities

The benzothiazole scaffold is a key component in a variety of compounds screened for activity against infectious diseases, including leishmaniasis and Human Immunodeficiency Virus (HIV).

Antileishmanial Activity

Leishmaniasis, a parasitic disease with significant global impact, currently has limited treatment options, driving the search for new therapeutic agents. nih.gov The thiazole (B1198619) heterocyclic ring is found in numerous antimicrobial drugs, and its inclusion in novel chemical structures is a common strategy in drug discovery. nih.gov

Although research targeting this compound specifically is not available, studies on other benzothiazole derivatives have shown promising antileishmanial effects. In one study, a series of 22 benzothiazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity. iaea.orgresearchgate.net Several of these compounds demonstrated inhibitory effects against Leishmania, with IC₅₀ values (the concentration required to inhibit 50% of the parasite's growth) ranging from 18.32 to 81.89 µM. iaea.orgresearchgate.net The most active compounds from this series were compared against the standard drug, Pentamidine, as detailed in the table below. researchgate.net Notably, the most active derivative featured a hydroxyl group on its phenyl ring, a structural feature also present in this compound, suggesting this functional group may be important for activity. researchgate.net

Hybridization of the thiazole ring with other scaffolds, such as naphthoquinones, has also yielded compounds with potent and selective activity against both promastigote and amastigote forms of Leishmania, indicating that the 2-amino-naphthothiazole ring may be a valuable scaffold for designing new leishmanicidal drugs. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 2 | 18.32 ± 0.18 |

| Compound 5 | 19.72 ± 0.32 |

| Compound 3 | 21.87 ± 0.43 |

| Pentamidine (Standard) | 5.09 ± 0.04 |

Anti-HIV Activity

The benzothiazole nucleus is a privileged scaffold in the development of antiviral agents, with numerous derivatives showing potential against HIV. nih.gov These compounds can act through various mechanisms, targeting key viral enzymes like reverse transcriptase and protease. nih.govmdpi.com

Research has demonstrated that hybrid molecules incorporating the benzothiazole structure can be effective against HIV. For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and tested for anti-HIV activity using the MTT method. nih.gov Many of these compounds showed moderate to potent action against wild-type HIV-1, with one of the most promising derivatives exhibiting an EC₅₀ (50% effective concentration) of less than 7 μg/mL. nih.govnih.gov

Other benzothiazole-containing hybrids have also shown significant potency. Tricyclic furanofuran-containing benzothiazole-sulfonamide hybrids have demonstrated pronounced inhibitory effects against HIV-1 protease, with IC₅₀ values in the nanomolar range. doi.org Some benzothiazole derivatives are thought to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com The versatility of the benzothiazole moiety allows for its incorporation into a wide array of molecular structures, leading to compounds with broad-spectrum antiviral activity. mdpi.comdoi.org

| Derivative Class | Target/Assay | Reported Activity | Reference |

|---|---|---|---|

| Benzothiazolyl-coumarins | Wild-type HIV-1 | EC₅₀ < 7 µg/mL | nih.gov |

| Tricyclic benzothiazole-sulfonamide hybrids | HIV-1 Protease | IC₅₀: 0.023 - 0.086 nM | doi.org |

| 2-(p-chlorophenoxymethyl)benzothiazole | Reverse Transcriptase | IC₅₀: 0.34 µmol/l | nih.gov |

Mechanistic Investigations of In Vitro Biological Action

Understanding how benzothiazole derivatives exert their biological effects involves identifying their molecular targets and the cellular pathways they modulate.

Molecular Interactions with Biological Targets

Benzothiazole derivatives achieve their diverse pharmacological effects by interacting with a wide range of biological targets, primarily enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells. nih.govnih.gov

In the context of antimicrobial activity, benzothiazole-based compounds have been shown to inhibit enzymes essential for bacterial processes such as cell-wall synthesis, DNA replication, and cell division. nih.gov For example, molecular docking studies have revealed that certain benzothiazole derivatives can form hydrogen bonds with active site residues (like LEU222 or ASN44) of the enzyme dihydroorotase. nih.gov Other studies have identified the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is critical for folate synthesis in bacteria, as a key target. mdpi.com

In cancer research, benzothiazoles are known to interfere with multiple proteins involved in tumor growth and survival. nih.gov These targets include a variety of kinases, such as vascular endothelial growth factor receptor (VEGF), epidermal growth factor receptor (EGFR), and cyclin-dependent protein kinases (CDKs), as well as other enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.gov The interaction with these targets can disrupt signaling pathways that control cell proliferation and angiogenesis. nih.govnih.gov

Cellular Pathway Modulation (e.g., cell growth suppression, S phase advancement)

The interaction of benzothiazole compounds with their molecular targets leads to the modulation of critical cellular signaling pathways, often resulting in the suppression of cell growth and the induction of apoptosis (programmed cell death).

A notable example is the effect of certain benzothiazole-pyrrole conjugates on breast cancer cells (MCF-7). nih.govresearchgate.net Studies have shown that these compounds can cause cell cycle arrest at the G2/M phase, which prevents the cells from dividing. nih.govresearchgate.net This cell cycle blockade is achieved by modulating the Ras/MEK/ERK signaling pathway, a critical cascade that controls cell proliferation and survival. nih.gov Specifically, one active conjugate was found to down-regulate the expression of oncogenic proteins including Ras, MEK1, ERK1/2, and VEGF. nih.gov Furthermore, the apoptotic effect of this compound was confirmed by the observed increase in the expression of caspase-9, a key enzyme in the apoptotic pathway. nih.gov These findings indicate that such molecules have the potential to control both cell proliferation and invasion in malignant cancers. nih.gov

Theoretical and Computational Chemistry Studies

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These models are instrumental in virtual screening, a process where large libraries of chemical compounds are computationally evaluated to identify potential new drug candidates.

For the broader class of benzothiazole (B30560) derivatives, to which 2-(1,3-benzothiazol-2-ylmethoxy)phenol belongs, several pharmacophore models have been developed to explore their potential against various biological targets. thaiscience.infonih.gov These studies have identified key pharmacophoric features within the benzothiazole scaffold that are crucial for biological activity.

A comprehensive analysis of various benzothiazole derivatives has led to the identification of several recurring pharmacophoric features that are considered important for their interaction with biological targets. These common features include:

Hydrogen Bond Acceptors (A): The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the methoxy (B1213986) linker in related structures can act as hydrogen bond acceptors.

Hydrogen Bond Donors (D): The hydroxyl group on the phenol (B47542) ring is a potential hydrogen bond donor.

Aromatic Rings (R): The benzothiazole and phenol ring systems contribute to hydrophobic and aromatic interactions.

One study on benzothiazole derivatives as potential p56lck inhibitors resulted in a six-point pharmacophore hypothesis, AADHRR, which included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net The model demonstrated a strong correlation between the predicted and experimental activities of the tested compounds. researchgate.net

While no specific pharmacophore models have been published for this compound itself, the general features identified for the benzothiazole class provide a foundation for future computational studies on this particular compound. Such studies would be essential to elucidate its specific binding modes and to guide the design of new analogs with potentially enhanced biological activities.

Virtual screening campaigns based on pharmacophore models of related benzothiazole-containing compounds have been successful in identifying novel hits for various therapeutic areas, including cancer and infectious diseases. nih.gov These approaches significantly reduce the time and cost associated with the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing.

The table below summarizes the key pharmacophoric features generally observed in the benzothiazole class of compounds.

| Pharmacophoric Feature | Potential Contribution from this compound |

| Hydrogen Bond Acceptor | Thiazole Nitrogen, Methoxy Oxygen |

| Hydrogen Bond Donor | Phenolic Hydroxyl Group |

| Aromatic Ring | Benzothiazole Ring, Phenol Ring |

| Hydrophobic Region | Fused Benzene (B151609) Ring, Phenyl Ring |

This table represents a hypothetical pharmacophore model for this compound based on the general features of the benzothiazole class, as no specific studies on this compound are available.

Further computational research, including the development of a specific pharmacophore model and its application in virtual screening, is necessary to fully explore the therapeutic potential of this compound.

Advanced Applications and Future Research Directions

Role as Ligands in Coordination Chemistry for Metal Complexation

The benzothiazole (B30560) moiety, with its nitrogen and sulfur heteroatoms, is an excellent scaffold for designing ligands for metal complexation. The addition of a phenolic hydroxyl group and an ether oxygen in 2-(1,3-Benzothiazol-2-ylmethoxy)phenol provides multiple potential donor sites, making it a promising candidate for forming stable coordination compounds with various transition metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzothiazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux. For instance, studies on structurally similar benzothiazole Schiff base ligands have demonstrated the successful synthesis of Co(III) and Ru(III) complexes by refluxing the ligand with metal chlorides in methanol. biointerfaceresearch.com The resulting solid complexes are then isolated and purified.

Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C-S, O-H) upon complexation.

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions and provide insights into the geometry of the complex.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. researchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes. biointerfaceresearch.com

Powder X-ray Diffraction (XRD): To determine the crystalline nature of the compounds. biointerfaceresearch.comresearchgate.net

These established methodologies could be readily applied to synthesize and characterize novel metal complexes of this compound.

Investigation of Complex Stability and Geometry

The stability and geometry of metal complexes are critical determinants of their potential applications. For benzothiazole derivatives, various coordination geometries have been reported, depending on the metal ion, the ligand structure, and the reaction conditions.

Research on Schiff base analogues has revealed that Co(III) and Ru(III) complexes tend to adopt an octahedral geometry. biointerfaceresearch.com In contrast, other studies have reported square planar or square pyramidal geometries for Cu(II) complexes and tetrahedral geometries for Zn(II) complexes. irb.hr The specific geometry is confirmed through techniques such as electronic absorption spectroscopy and magnetic susceptibility measurements. biointerfaceresearch.com The table below summarizes coordination geometries observed in complexes formed with ligands structurally related to this compound.

| Metal Ion(s) | Related Ligand Type | Observed Geometry | Reference |

|---|---|---|---|

| Co(III), Ru(III) | Benzothiazole Imine Base | Octahedral | biointerfaceresearch.com |

| Cu(II) | Benzothiazole Schiff Base | Square Planar, Square Pyramidal | irb.hr |

| Zn(II) | Benzothiazole Schiff Base | Tetrahedral | irb.hr |

Development as Chemical Probes and Sensors

The inherent fluorescence of the benzothiazole scaffold makes its derivatives excellent candidates for the development of chemical sensors. mdpi.com The 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) core, which is structurally analogous to the title compound, is particularly known for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that results in a large Stokes shift and unique fluorescence properties ideal for sensing applications.

A conjugated polymer incorporating the 2-(benzo[d]thiazol-2-yl)phenol moiety has been developed as a highly selective colorimetric and fluorescent chemosensor for fluoride (B91410) (F⁻) ions. researchgate.net The sensing mechanism relies on the selective cleavage of a silicon-oxygen (Si-O) bond by fluoride, which disrupts the polymer's electronic structure and causes a dramatic change in its fluorescence. researchgate.net This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target analyte. researchgate.net

Similarly, other benzothiazole-based systems have been designed as electrochemical sensors for dopamine (B1211576) and optical sensors for pH changes. researchgate.netnih.gov Given these precedents, this compound could be functionalized to create novel probes for various ions and biologically important molecules.

| Sensor Based On | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Polymer with 2-(benzo[d]thiazol-2-yl)phenol | Fluoride (F⁻) | Si-O bond cleavage | 8 x 10⁻⁶ mol/L | researchgate.net |

| Poly(BTCA) on Glassy Carbon Electrode | Dopamine (DA) | Electrochemical Polymerization | 0.28 nM | nih.gov |

| Benzothiazole Azo Dyes | Low pH | Protonation/Deprotonation | N/A | researchgate.net |

Potential in Materials Science Research

Benzothiazole derivatives are recognized for their applications in materials science, particularly in the field of organic electronics. Their rigid, aromatic structure and fluorescent properties make them valuable building blocks for:

Organic Light-Emitting Diodes (OLEDs): The related isomeric core, 2,1,3-benzothiadiazole (B189464) (BTD), is a widely used electron-acceptor unit in the construction of fluorescent materials for OLEDs due to its strong electron-withdrawing nature. mdpi.com

Fluorescence Materials: The benzothiazole ring system is a key component in various dyes and imaging reagents. mdpi.com

Optoelectronics and Photomechanics: Benzothiazole-based azo dyes are being explored for their potential in advanced applications due to their photoswitching capabilities. researchgate.net

The combination of the fluorescent benzothiazole core with a phenol (B47542) group in this compound could lead to materials with interesting photophysical properties, making it a target for synthesis and evaluation in new functional organic materials.

Exploration of Structure-Activity Relationships for Targeted Applications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science for optimizing the performance of a lead compound. By systematically modifying a molecule's structure—such as adding or changing substituent groups—researchers can correlate these changes with biological activity or material properties.

Numerous SAR studies have been conducted on benzothiazole derivatives:

Anticancer Agents: A group-based quantitative SAR (G-QSAR) study on benzothiazole derivatives identified that incorporating hydrophobic groups at a specific position enhances anticancer activity. chula.ac.th

Analgesic and Anti-inflammatory Agents: Research on benzothiazole-benzohydrazide derivatives showed that the placement of halogen or electron-rich groups at the ortho or para positions of the benzohydrazide (B10538) ring was critical for improving analgesic and anti-inflammatory effects. jyoungpharm.org

Pain Alleviation: In the development of dual inhibitors for pain-related enzymes, SAR studies of benzothiazole-phenyl analogs indicated that the position of trifluoromethyl groups on the aromatic rings was a key factor in their inhibitory activity. nih.govnih.gov

These examples demonstrate a clear path for the future development of this compound. By systematically modifying the phenol or benzothiazole rings, its properties could be fine-tuned for targeted applications, such as developing more potent enzyme inhibitors or materials with specific optical properties.

Emerging Research Avenues and Future Prospects

The field of benzothiazole chemistry continues to evolve, with several emerging areas of research pointing to a promising future for compounds like this compound.

Green Chemistry: A significant trend is the development of more environmentally friendly synthesis methods for benzothiazole compounds, focusing on mild reaction conditions and the use of inexpensive, non-toxic reagents and catalysts. mdpi.com

Multifunctional Hybrids: There is growing interest in creating hybrid molecules that combine the benzothiazole scaffold with other active moieties. For example, hybrids of benzothiazole and monoterpenoids (like thymol) have been synthesized to create multifunctional compounds for cosmetics that act as both UV filters and antimicrobial agents. mdpi.com

Advanced Synthetic Methods: Future research will likely focus on novel synthetic strategies, including electrochemical and photochemical methods, to construct complex benzothiazole-containing heterocycles. mdpi.com

Computational Design: The use of computational tools, such as molecular docking and QSAR, will continue to accelerate the rational design of new benzothiazole derivatives with optimized properties for therapeutic and material science applications. chula.ac.thjyoungpharm.org

These emerging avenues suggest that the potential of the benzothiazole scaffold is far from exhausted. As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, compounds like this compound are poised to become valuable components in the next generation of advanced materials and therapeutic agents.

常见问题

Q. What experimental techniques are used to determine the crystal structure of 2-(1,3-Benzothiazol-2-ylmethoxy)phenol?

The crystal structure is resolved via single-crystal X-ray diffraction (XRD) using a diffractometer (e.g., Bruker APEXII CCD) with MoKα radiation (λ = 0.71073 Å). Data collection involves ω-scans and multi-scan absorption correction (SADABS). Structure solution employs direct methods (SHELXS/SHELXD), followed by refinement using SHELXL, achieving R values <0.05. Example parameters include a monoclinic P21/n space group with cell dimensions a = 9.87 Å, b = 9.62 Å, c = 13.36 Å, and β = 95.27° .

Q. What spectroscopic methods confirm the functional groups in this compound?

- FTIR : Identifies vibrational modes (e.g., C-O-C at ~1250 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹).

- UV-Vis : Detects π→π* transitions (~250–350 nm) characteristic of the benzothiazole moiety.

- SEM-EDX : Validates elemental composition (e.g., S, N, O). Comparative analysis with similar derivatives aids peak assignments .

Q. What are the critical steps in synthesizing benzothiazole derivatives like this compound?

- Synthesis : Condensation of 2-mercaptobenzothiazole with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

- Validation : NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis .

Advanced Questions

Q. How can density functional theory (DFT) predict the optoelectronic properties of this compound?

Perform DFT calculations at the B3LYP/6-311+G(d,p) level to optimize geometry and compute electronic transitions. Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) results. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β) for nonlinear optical (NLO) potential. Validate with FTIR and UV-Vis data .

Q. How to resolve contradictions in hydrogen bonding network analysis?

Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D, R motifs). Cross-validate using Hirshfeld surface analysis (CrystalExplorer) and topological tools. Re-examine XRD-derived H-bond distances (e.g., O···H = 1.8–2.2 Å) and angles to resolve discrepancies .

Q. How to assess the compound’s potential as a nonlinear optical (NLO) material?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。